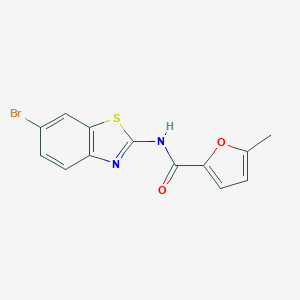![molecular formula C13H8Cl3NO4S B214163 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, also known as DCSB, is a sulfonamide-based compound that has been widely used in scientific research for its unique properties. This compound has been shown to have potential therapeutic effects and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
作用機序
The mechanism of action of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid involves the inhibition of carbonic anhydrase activity. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This disruption in pH regulation has been shown to have therapeutic effects in the treatment of cancer, diabetes, and inflammation.
Biochemical and Physiological Effects:
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been shown to have potential neuroprotective effects by inhibiting the activity of carbonic anhydrase in the brain.
実験室実験の利点と制限
One of the advantages of using 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in lab experiments is its specificity for carbonic anhydrase inhibition. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in lab experiments is its potential toxicity. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid. One area of research is the development of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives with improved specificity and reduced toxicity. Another area of research is the investigation of the potential therapeutic effects of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the use of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in combination with other therapeutic agents for the treatment of cancer and inflammation is an area of ongoing research.
Conclusion:
In conclusion, 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, or 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, is a sulfonamide-based compound that has been widely used in scientific research for its unique properties. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has potential therapeutic effects in the treatment of cancer, diabetes, and inflammation, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Future research involving 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid includes the development of improved derivatives, investigation of its potential therapeutic effects in neurodegenerative diseases, and the use of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in combination with other therapeutic agents.
合成法
The synthesis of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then reduced to 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid using a reducing agent such as sodium dithionite. The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been widely used in scientific research for its unique properties. It has been shown to have potential therapeutic effects in the treatment of cancer, diabetes, and inflammation. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has also been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in the body. This inhibition has potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
特性
製品名 |
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid |
|---|---|
分子式 |
C13H8Cl3NO4S |
分子量 |
380.6 g/mol |
IUPAC名 |
2,4-dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H8Cl3NO4S/c14-7-1-3-8(4-2-7)17-22(20,21)12-5-9(13(18)19)10(15)6-11(12)16/h1-6,17H,(H,18,19) |
InChIキー |
MNOGCFRXSLAXFQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)

![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)
![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)

![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![1-Naphthyl [5-(pyrrolidin-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B214096.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B214100.png)
![N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B214102.png)